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Compound of Interest

Compound Name: Indole-2-carboxylic acid

Cat. No.: B555154 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for indole-2-
carboxylic acid (C₉H₇NO₂), a key intermediate in the synthesis of various pharmaceutically

active agents. The document is intended for researchers, scientists, and professionals in drug

development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The structural confirmation of indole-2-carboxylic acid relies on the synergistic interpretation

of data from multiple spectroscopic techniques. The following tables summarize the key

quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectral Data of Indole-2-carboxylic Acid[1]
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Chemical Shift (δ) ppm Assignment

13.0 -COOH

11.8 N-H

7.67 H-4 or H-7

7.48 H-4 or H-7

7.26 H-5 or H-6

7.14 H-3

7.08 H-5 or H-6

Solvent: DMSO-d₆, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectral Data of Indole-2-carboxylic Acid

Chemical Shift (δ) ppm Assignment

163.9 C=O

137.5 C-7a

129.9 C-2

127.5 C-3a

124.2 C-5

121.9 C-6

120.3 C-4

112.3 C-7

105.8 C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies. The solid-state spectrum is influenced by intermolecular

hydrogen bonding involving the carboxylic acid and N-H groups.

Table 3: Key IR Absorption Bands for Indole-2-carboxylic Acid

Wavenumber (cm⁻¹) Functional Group Assignment

~3350 N-H stretch (intermolecular H-bond)

2500-3300 (broad) O-H stretch (carboxylic acid dimer)

~1680 C=O stretch (carboxylic acid dimer)

1400-1600 Aromatic C=C stretching vibrations

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data for Indole-2-carboxylic Acid[1]

m/z Value Assignment Relative Intensity (%)

161 [M]⁺ (Molecular Ion) 69.1

143 [M - H₂O]⁺ 100.0

115 [M - H₂O - CO]⁺ or [C₈H₅N]⁺ 88.3

89 [C₇H₅]⁺ 28.0

63 [C₅H₃]⁺ 15.5

Experimental Protocols
The following sections detail the general methodologies for acquiring the spectral data

presented above.
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NMR Spectroscopy
A sample of indole-2-carboxylic acid (approximately 0.037 g) is dissolved in 0.5 mL of

deuterated dimethyl sulfoxide (DMSO-d₆)[1]. Tetramethylsilane (TMS) is used as an internal

standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer, such as a

Bruker or JEOL instrument.

Infrared (IR) Spectroscopy
For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is commonly

employed using an FT-IR spectrometer, such as a Bruker Tensor 27. A small amount of the

solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a

gas-phase spectrum can be obtained from a NIST/EPA database.

Mass Spectrometry
Electron Ionization (EI) mass spectra are obtained using a direct insertion probe. The

instrument parameters are typically set as follows: source temperature at 180-250°C, sample

temperature at 140-250°C, and an ionization energy of 70-75 eV[1].

Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis and structural elucidation of a compound like

indole-2-carboxylic acid is depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Indole-2-carboxylic acid(1477-50-5) 13C NMR [m.chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b555154?utm_src=pdf-body-img
https://www.benchchem.com/product/b555154?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_1477-50-5_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Indole-2-
Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555154#indole-2-carboxylic-acid-spectral-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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